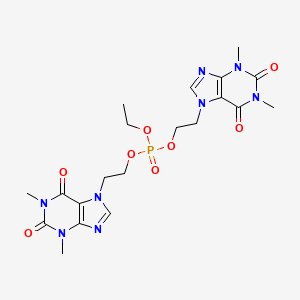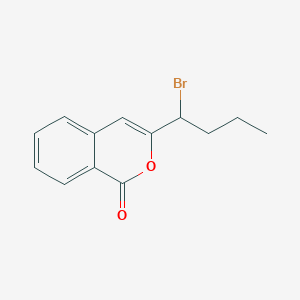
3-(1-Bromobutyl)-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of a benzopyran core with a 1-bromobutyl substituent at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of butan-1-ol to produce 1-bromobutane, which is then reacted with a benzopyran derivative under specific conditions . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromobutyl)-1H-2-benzopyran-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Elimination: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted benzopyran derivatives can be formed.
Elimination: The major product is typically an alkene derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromobutyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzopyran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobutane: A simple alkyl bromide used in various organic synthesis reactions.
Bromocyclopentane: Another brominated compound with different structural features and applications.
Uniqueness
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts specific biological activities not found in simpler brominated compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
72917-32-9 |
|---|---|
Molekularformel |
C13H13BrO2 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
3-(1-bromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-4,6-8,11H,2,5H2,1H3 |
InChI-Schlüssel |
BNDFUMBCPAVEHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
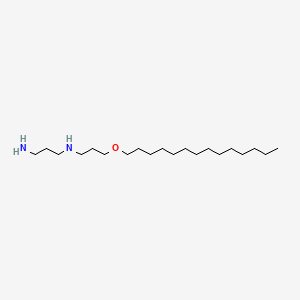
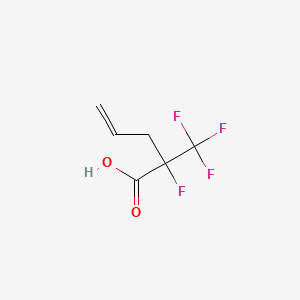

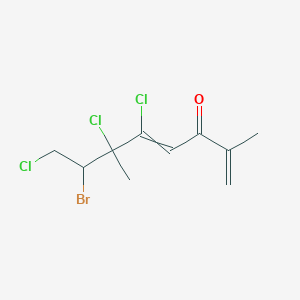
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
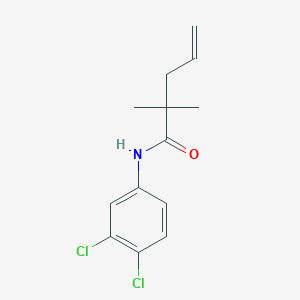
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
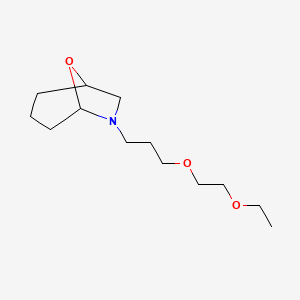
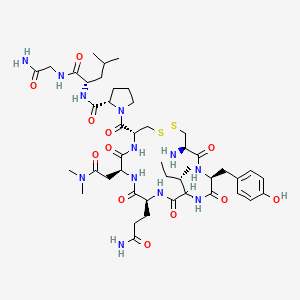

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
